molecular formula C8H6BrClO2 B1422597 Methyl 3-Bromo-5-chlorobenzoate CAS No. 933585-58-1

Methyl 3-Bromo-5-chlorobenzoate

Cat. No. B1422597
M. Wt: 249.49 g/mol
InChI Key: GJKMQSHEAYKNEF-UHFFFAOYSA-N
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Description

“Methyl 3-Bromo-5-chlorobenzoate” is a chemical compound with the molecular formula C8H6BrClO2 . It has a molecular weight of 249.49 . It is a solid substance that should be stored in a dry room at normal temperature .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-Bromo-5-chlorobenzoate” were not found, a related compound, “5-bromo-2-chloro benzoic acid”, has a documented synthesis method . This method involves making 2-chlorine benzotrichloride and bromide reagents react under the effect of a catalyst to obtain 2-chloro-5-bromine benzotrichloride . Then, a hydrolysis reaction is conducted on 2-chloro-5-bromine benzotrichloride under acidic conditions to obtain 5-bromo-2-chloro benzoic acid .


Molecular Structure Analysis

The InChI code for “Methyl 3-Bromo-5-chlorobenzoate” is 1S/C8H6BrClO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-Bromo-5-chlorobenzoate” is a solid substance . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Application in Organic and Coordination Chemistry

Methyl 3-Bromo-5-chlorobenzoate is used in organic chemistry for various synthesis processes. An example is the halomethylation of 5-substituted salicylaldehydes, where compounds like 3-bromomethyl-5-t-butylsalicylaldehyde are used in the synthesis of heteroditopic ligands for metal salts binding (Wang et al., 2006). This process establishes a flexible method to attach functional arms to salicylaldehydes, further applied in organic and coordination chemistry.

Role in Structural and Conformational Studies

The structural and conformational aspects of related compounds, such as methyl 3-chlorobenzoate, have been studied using gas phase electron diffraction combined with ab initio calculations. Such studies help in understanding the molecular structure and conformation of these compounds, contributing to broader chemical knowledge (Takashima et al., 1999).

Synthesis Processes

In synthesis processes, compounds like methyl 2-bromo-6-chlorobenzoate, closely related to methyl 3-Bromo-5-chlorobenzoate, have been synthesized through various methods. A scalable process for the pilot plant synthesis of such compounds involves esterification and vigilant temperature control, highlighting the compound's significance in the synthesis of complex organic molecules (Hickey et al., 2005).

Cometabolism Studies

Studies have also explored the cometabolism of related compounds like 3-methylbenzoate by Pseudomonas strain, which can co-oxidize related compounds, leading to the accumulation of various products. Such research provides insight into microbial processes and their potential applications in environmental biotechnology (Knackmuss et al., 1976).

Environmental Applications

In environmental applications, studies on the destruction of methyl bromide sorbed to activated carbon by thiosulfate or electrolysis have been conducted. This research is crucial for understanding how to mitigate the negative impacts of compounds like methyl bromide, closely related to methyl 3-Bromo-5-chlorobenzoate (Yang et al., 2015).

Safety And Hazards

“Methyl 3-Bromo-5-chlorobenzoate” is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P301+P312, P302+P352, P304+P340, and P305+P351+P338 .

properties

IUPAC Name

methyl 3-bromo-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKMQSHEAYKNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679233
Record name Methyl 3-bromo-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Bromo-5-chlorobenzoate

CAS RN

933585-58-1
Record name Benzoic acid, 3-bromo-5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933585-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-bromo-5-chloro-, methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Deng, T Zhang, B Li, M Xu, Y Wang - European Journal of Medicinal …, 2022 - Elsevier
… For biphenyl-benzamide derivative 19a, methyl 3-bromo-5-chlorobenzoate 36 was used as the starting material which first coupled with 4-trifluoromethylphenylboronic acid 37 to afford …
Number of citations: 4 www.sciencedirect.com

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